1-Butylpyridinium-D14 chloride is a deuterated ionic compound characterized by its unique structure, which includes a pyridine ring bonded to a butyl group and a chloride ion. Its empirical formula is C9D14ClN, and it has a molecular weight of 185.75 g/mol. The presence of deuterium (D) in the butyl group makes this compound particularly useful in various scientific applications, especially in studies involving nuclear magnetic resonance spectroscopy due to the distinct isotopic labeling that deuterium provides .
While specific biological activity data for 1-Butylpyridinium-D14 chloride is limited, related compounds have shown potential antimicrobial and antifungal properties. The pyridine ring structure is known to influence biological interactions, suggesting that 1-Butylpyridinium-D14 chloride could exhibit similar activities. Further research would be necessary to elucidate its specific biological effects .
The synthesis of 1-Butylpyridinium-D14 chloride typically involves the following steps:
1-Butylpyridinium-D14 chloride has several notable applications:
Interaction studies involving 1-Butylpyridinium-D14 chloride often focus on its behavior in solution and its interactions with other compounds. These studies help understand how this compound can influence reaction pathways and mechanisms in organic synthesis. Additionally, its interactions with biological molecules could provide insights into potential therapeutic applications .
1-Butylpyridinium-D14 chloride shares similarities with several other compounds, particularly those containing pyridine or quaternary ammonium structures. Here are some comparable compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-Butylpyridinium chloride | 1124-64-7 | Non-deuterated version; widely used as an ionic liquid. |
N-Methylpyridinium chloride | 1124-64-8 | Smaller alkyl group; used similarly in organic synthesis. |
Benzylpyridinium chloride | 1124-64-9 | Contains a benzyl group; exhibits different solubility properties. |
The key uniqueness of 1-Butylpyridinium-D14 chloride lies in its deuterated butyl group, which enhances its utility in spectroscopic studies compared to non-deuterated analogs. This isotopic labeling allows for more precise tracking of molecular interactions and reaction pathways, making it an essential tool in advanced chemical research .
Irritant